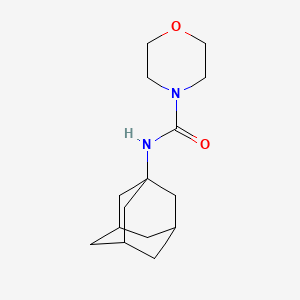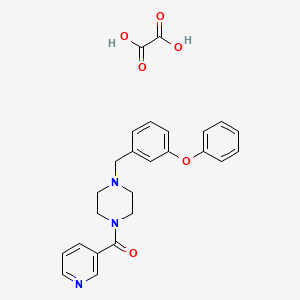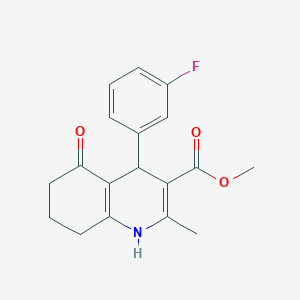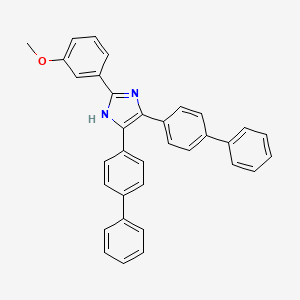
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole, also known as GSK690693, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. This compound is able to inhibit the activity of a specific protein kinase, called AKT, which is involved in regulating cell growth and survival.
作用机制
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole works by inhibiting the activity of AKT, a protein kinase that is involved in regulating cell growth and survival. AKT is activated by various growth factors and cytokines, and promotes cell survival by inhibiting apoptosis. In cancer cells, AKT is often overactive, leading to uncontrolled cell growth and survival. By inhibiting AKT, this compound is able to induce apoptosis and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell growth and survival. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. This compound has also been shown to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and paclitaxel.
实验室实验的优点和局限性
One advantage of 4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole is that it is a small molecule inhibitor, which makes it easy to synthesize and study in the laboratory. In addition, this compound has been extensively studied for its potential as an anti-cancer drug, which means that there is a large body of literature on its mechanism of action and physiological effects. However, one limitation of this compound is that it is not very selective for AKT, and can also inhibit other protein kinases. This can make it difficult to study the specific effects of AKT inhibition in the laboratory.
未来方向
There are several future directions for research on 4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole. One area of research is to develop more selective inhibitors of AKT, which would allow for more precise studies of AKT's role in cancer and other diseases. Another area of research is to study the potential of this compound in combination with other anti-cancer drugs, to enhance their effectiveness and reduce side effects. Finally, this compound could be studied for its potential to treat other diseases, such as diabetes and Alzheimer's disease, where AKT is also involved in disease progression.
合成方法
The synthesis of 4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-methoxybenzylamine, which is then reacted with 4-bromobiphenyl to form 4-biphenylyl-3-methoxyphenylmethanamine. This intermediate is then reacted with 4-bromobiphenyl again to form this compound. The final product is purified using column chromatography and recrystallization.
科学研究应用
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been found to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and paclitaxel. This compound has also been studied for its potential to treat other diseases, such as diabetes and Alzheimer's disease.
属性
IUPAC Name |
2-(3-methoxyphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O/c1-37-31-14-8-13-30(23-31)34-35-32(28-19-15-26(16-20-28)24-9-4-2-5-10-24)33(36-34)29-21-17-27(18-22-29)25-11-6-3-7-12-25/h2-23H,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDKUHAAECTROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968564.png)
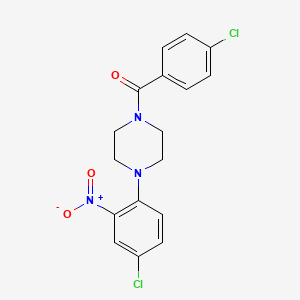
![[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)
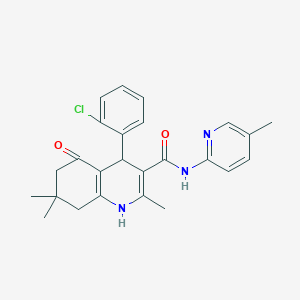
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
